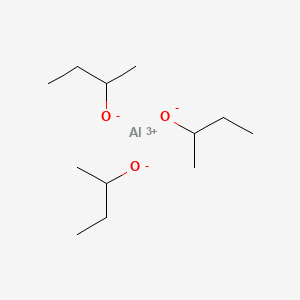

Aluminum sec-butoxide

Descripción general

Descripción

Aluminum sec-butoxide, also known as this compound, is an organometallic compound that is widely used in organic synthesis and industrial applications. It is a derivative of 2-butanol, where the hydroxyl group is replaced by an aluminum atom bonded to three 2-butoxy groups. This compound is known for its reactivity and versatility in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aluminum sec-butoxide can be synthesized through the reaction of aluminum metal with 2-butanol in the presence of a catalyst such as anhydrous aluminum chloride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the aluminum salt. The general reaction is as follows: [ \text{Al} + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Al}(\text{OC}_4\text{H}_9)_3 + 3 \text{H}_2 ]

Industrial Production Methods

In industrial settings, the production of 2-butanol, aluminum salt often involves the use of large-scale reactors where aluminum metal is reacted with 2-butanol under controlled temperature and pressure conditions. The process may also include purification steps to remove any unreacted starting materials and by-products, ensuring a high-purity final product.

Análisis De Reacciones Químicas

Substitution Reactions with Acid Chlorides

Aluminum sec-butoxide undergoes substitution reactions with acid chlorides, producing mixed alkoxide-chloride derivatives. A study involving acetyl chloride (CH₃COCl) demonstrated the following outcomes based on molar ratios (Table 1) :

| Molar Ratio (Al(O-sec-Bu)₃ : CH₃COCl) | Primary Product | Secondary Reaction Product |

|---|---|---|

| 1:1 | AlCl(O-sec-Bu)₂ | None |

| 1:2 | AlCl₂(O-sec-Bu) | AlCl(OAc)(O-sec-Bu) (via acetate substitution) |

| 1:3 | AlCl₃ (with full substitution) | Not observed |

Key findings:

-

The reaction proceeds stepwise, with chloride replacing sec-butoxide groups.

-

At higher acetyl chloride ratios, intermediate products react with tertiary butyl acetate (formed in situ) to yield acetoxy-substituted derivatives .

Acylation Reactions with Esters

This compound reacts with esters such as tertiary butyl acetate (t-BuOAc) to form acyloxy-aluminum compounds. This reaction is highly exothermic and proceeds via an alkyl fission mechanism (Table 2) :

| Molar Ratio (AlCl₃ : t-BuOAc) | Product | Reaction Conditions |

|---|---|---|

| 1:1 | AlCl₂(OAc) | Room temperature, benzene |

| 1:2 | AlCl(OAc)₂ | 0–5°C, exothermic |

| 1:3 | Al(OAc)₃ | Reflux (90°C), prolonged reaction |

Mechanistic insights:

-

The reaction initiates with electrophilic attack by Al³⁺ on the ester’s acyl oxygen, releasing t-BuCl.

-

Stability of tertiary butyl cations facilitates the substitution process .

Chelation and Complexation

This compound reacts with β-diketones (e.g., acetoacetic ester) to form stable chelates. For example:

Al(O-sec-Bu)₃ + 2 acetoacetic ester → Al(acac)₂(O-sec-Bu) + 3 sec-BuOH

This chelate (CAS 24772-51-8) exhibits enhanced stability and is used in sol-gel processes. Key properties include:

-

Molecular formula : C₁₄H₂₇AlO₅

-

Applications : Precursor for Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ thin films, Al₂O₃ nanofibers (surface area: ~180 m²/g).

Sol-Gel Processing and Thin Film Formation

This compound-derived chelates are critical in synthesizing advanced materials. A representative protocol involves:

-

Precursor preparation : Mix Al(acac)₂(O-sec-Bu) with LiOAc and Ti(OEt)₄ in ethanol.

-

Deposition : Spin-coat onto glass substrates.

-

Annealing : Heat at 600°C to form crystalline Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ films.

Resulting films show ionic conductivities suitable for solid-state electrolytes.

Comparative Reactivity with Other Aluminum Alkoxides

This compound exhibits distinct reactivity compared to analogs (Table 3) :

| Alkoxide | Reactivity with Acetyl Chloride | Stability in Sol-Gel Processes |

|---|---|---|

| Al(O-sec-Bu)₃ | Moderate | High (due to chelate formation) |

| Al(O-i-Pr)₃ | High | Moderate |

| Al(O-t-Bu)₃ | Low | Low |

The sec-butoxide group balances steric hindrance and electron-donating effects, enabling controlled reactivity.

Mechanistic Studies

Infrared and kinetic studies reveal that this compound coordinates initially through acyl oxygen in ester reactions, followed by alkyl-oxygen cleavage. This contrasts with tert-butoxide analogs, which favor direct alkoxy substitution .

Aplicaciones Científicas De Investigación

Applications Overview

Aluminum sec-butoxide serves multiple functions across various fields:

-

Catalysis

- Used as an active catalyst in organic synthesis reactions.

- Functions as a carrier for other catalytic materials.

-

Material Science

- Employed in the preparation of alumina gels and thin films.

- Utilized in the production of microporous crystalline aluminophosphates.

-

Photocatalysis

- Acts as a precursor for the synthesis of photocatalytic materials, such as titanium dioxide and tungsten oxide composites.

-

Coatings and Films

- Integral in creating photosensitive alumina gel films for electronic applications.

- Used in the development of coatings that exhibit hydrophobic properties.

-

Nanotechnology

- Facilitates the preparation of nano-alumina hydrosols and coatings with rare earth ions for advanced material applications.

-

Biomedical Applications

- Investigated for potential uses in drug delivery systems and biocompatible materials due to its favorable interactions with biological systems.

Catalytic Applications

A study demonstrated that this compound can effectively catalyze the hydrolysis of aluminum-tri-sec-butoxide in different media, leading to the formation of aluminum minerals such as pseudoboehmite and bayerite under controlled conditions . The infrared and X-ray analyses confirmed the successful synthesis of these minerals, showcasing its utility in material science.

Photocatalytic Properties

Research involving this compound as a precursor for core-shell nanofibers revealed its effectiveness in producing photocatalytic materials . The study highlighted that using this compound resulted in enhanced photocatalytic activity due to improved surface area and structural properties of the synthesized nanofibers.

Thin Film Deposition

In atomic layer deposition processes, this compound has been identified as a non-pyrophoric alternative to traditional precursors like trimethylaluminum . This transition allows for safer handling while achieving high-quality aluminum oxide films with controlled thicknesses, essential for semiconductor applications.

Mecanismo De Acción

The mechanism by which 2-butanol, aluminum salt exerts its effects involves the coordination of the aluminum atom with various substrates, facilitating chemical transformations. The aluminum center acts as a Lewis acid, accepting electron pairs from nucleophiles and promoting the formation of new chemical bonds. This coordination can activate substrates towards further chemical reactions, making it a valuable catalyst in many processes.

Comparación Con Compuestos Similares

Aluminum sec-butoxide can be compared with other aluminum alkoxides, such as:

Aluminum isopropoxide: Similar in structure but derived from isopropanol. It is also used as a catalyst and in organic synthesis.

Aluminum ethoxide: Derived from ethanol, it has similar applications but different reactivity due to the shorter alkyl chain.

Aluminum tert-butoxide: Derived from tert-butanol, it is more sterically hindered and has different reactivity patterns.

The uniqueness of 2-butanol, aluminum salt lies in its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Propiedades

Número CAS |

2269-22-9 |

|---|---|

Fórmula molecular |

C4H10AlO |

Peso molecular |

101.10 g/mol |

Nombre IUPAC |

aluminum;butan-2-olate |

InChI |

InChI=1S/C4H10O.Al/c1-3-4(2)5;/h4-5H,3H2,1-2H3; |

Clave InChI |

UTMJYTVLBRHOTO-UHFFFAOYSA-N |

SMILES |

CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3] |

SMILES canónico |

CCC(C)O.[Al] |

Key on ui other cas no. |

2269-22-9 |

Descripción física |

Light yellow liquid; [Aldrich MSDS] Odor like alcohol; Hydrolyzed by water; [Alfa Aesar MSDS] |

Pictogramas |

Flammable; Acute Toxic; Irritant |

Números CAS relacionados |

78-92-2 (Parent) |

Sinónimos |

2-butanol 2-butanol, (+)-isomer 2-butanol, (+-)-isomer 2-butanol, (-)-isomer 2-butanol, aluminum salt 2-butanol, lithium salt, (+-)-isomer 2-butanol, lithium salt, (R)-isomer 2-butanol, lithium salt, (S)-isomer sec-butyl alcohol |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.